molecular formula C18H16N2O4 B597189 Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 179064-00-7

Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B597189
CAS No.: 179064-00-7
M. Wt: 324.336
InChI Key: BOPDJAQEUZISPA-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 1,8-naphthyridine derivatives traces its origins to the groundbreaking work of G. Lesher and colleagues, who first obtained and reported 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, commonly known as nalidixic acid. This pioneering compound was introduced into medicine in 1967 for the treatment of urinary tract infections caused by Gram-negative bacteria, establishing the foundation for an entire class of therapeutically significant molecules. The 4-oxo-1,8-naphthyridine-3-carboxylic acid structure became recognized as the basic framework for several commercially available antibacterial drugs.

The historical progression of 1,8-naphthyridine research has been marked by continuous structural modifications and derivatives development. Nalidixic acid selectively and reversibly blocks deoxyribonucleic acid replication in bacteria by inhibiting the A subunit of bacterial deoxyribonucleic acid gyrase. Although the marketing authorization for nalidixic acid has been suspended in the European Union and other countries due to side effects, the subsequent years witnessed the development of numerous nalidixic acid derivatives with enhanced antibacterial activity, many of which were successfully introduced into medical practice.

Notable derivatives that emerged from this historical development include enoxacin, nalidixic acid itself, and trovafloxacin, all of which are 1,8-naphthyridine derivatives with antibacterial properties related to the fluoroquinolones. The evolution of these compounds demonstrates the continuous refinement and optimization of the 1,8-naphthyridine scaffold for enhanced therapeutic applications.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its unique structural features and the broader importance of the 1,8-naphthyridine scaffold. Among all nitrogen-containing heterocycles, the 1,8-naphthyridine scaffold has recently gained immense curiosity from numerous researchers across fields of medicinal chemistry and drug discovery. This attention can be attributed to its versatility of synthesis, reactiveness, and the variety of biological activities it has exhibited.

The compound represents a complex organic molecule that features a fused ring system characteristic of naphthyridines, with key structural attributes including a benzyl group attached to the nitrogen atom, a hydroxyl group, and an ethyl ester carboxylate functional group. The three-dimensional conformation of such molecules can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm structural integrity.

1,8-Naphthyridine, with the formula C8H6N2, serves as the foundational structure and is the most well-studied of the six isomeric naphthyridines, representing a subset of diazanaphthalenes with nitrogen atoms in separate rings. With flanking nitrogen centers, 1,8-naphthyridine serves as a binucleating ligand in coordination chemistry, further expanding its utility in chemical synthesis and materials science.

The synthesis methodologies for 1,8-naphthyridines have evolved significantly, with recent advances including gram-scale synthesis in water using inexpensive and biocompatible ionic liquids as catalysts. This development represents the first-ever report on the synthesis of naphthyridines in water, utilizing choline hydroxide as a metal-free, nontoxic, and water-soluble catalyst.

Position within 1,8-Naphthyridine Derivative Classification

This compound occupies a distinct position within the broader classification of 1,8-naphthyridine derivatives. The compound can be categorized based on its specific functional groups and structural modifications to the core 1,8-naphthyridine framework.

The following table presents key chemical identifiers and properties of the compound:

Property Value
Chemical Abstracts Service Number 179064-00-7
Molecular Drug List Number MFCD00946903
Molecular Formula C18H16N2O4
Molecular Weight 324.33 g/mol
Chemical Classification 1,8-Naphthyridine derivative

Within the classification system, 1,8-naphthyridine derivatives are distinguished by their substitution patterns and functional group modifications. The compound under study features several distinctive structural elements: a benzyl substituent attached to the nitrogen atom at position 1, a hydroxyl group at position 4, an oxo group at position 2, and an ethyl carboxylate ester at position 3.

The dihydro designation indicates partial saturation of the aromatic system, specifically affecting the 1,2-positions of the naphthyridine core. This structural modification can significantly influence the compound's chemical reactivity and biological activity compared to fully aromatic 1,8-naphthyridine derivatives.

Comparative analysis with other members of the 1,8-naphthyridine family reveals the diversity within this chemical class. For instance, related compounds include ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (molecular formula C18H20N2O2, molecular weight 296.4 g/mol) and ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate (molecular formula C12H12N2O3), each possessing distinct structural features and potential applications.

Overview of Research Significance

The research significance of this compound emerges from both its individual potential and its position within the extensively studied 1,8-naphthyridine derivative family. Studies on the synthesis of 1,8-naphthyridines have served as a fertile field of research in the pursuit of antibacterial agents. The broad spectrum of activities exhibited by 1,8-naphthyridine derivatives primarily includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities.

Recent research developments have demonstrated that 1,8-naphthyridine derivatives have exhibited potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Additionally, these synthetic derivatives have been found to possess activities such as anti-osteoporotic (αvβ3 antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, anti-oxidant, epidermal growth factor receptor inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, multidrug resistance modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities.

The specific compound's potential as an inhibitor of macrophage migration inhibitory factor represents a particularly significant research avenue. Macrophage migration inhibitory factor inhibition can alter inflammatory responses in pathological conditions, with the proposed mechanism involving specific receptor binding that activates an intracellular cascade. This biological activity suggests potential applications in treating various immune-related responses, tumor growth, glomerulonephritis, inflammation, septic shock, and other pathological conditions.

Over the past half-decade, numerous diverse biological evaluations have been conducted on 1,8-naphthyridine and its derivatives in a quest to unravel novel pharmacological facets to this scaffold. The potency to treat neurodegenerative and immunomodulatory disorders, along with anti-human immunodeficiency virus, antidepressant, and antioxidant properties, has enticed researchers to look beyond broad-spectrum activities, providing further scope for exploration.

Recent synthetic advances have also contributed to the research significance of this compound class. The development of sustainable synthesis methods, including the first-ever report on synthesis of naphthyridines in water using environmentally friendly catalysts, represents a significant step forward in green chemistry applications. The optimization of synthetic procedures highlights the importance of both catalyst selection and solvent choice in achieving excellent yields of naphthyridine derivatives.

The compound's role as a potential building block for synthesizing novel compounds with biological applications further emphasizes its research significance. While specific research on this compound remains limited, its structure and properties suggest considerable potential for further investigation and development.

Properties

IUPAC Name

ethyl 1-benzyl-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-24-18(23)14-15(21)13-9-6-10-19-16(13)20(17(14)22)11-12-7-4-3-5-8-12/h3-10,21H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPDJAQEUZISPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716344
Record name Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179064-00-7
Record name Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis from Prefunctionalized Intermediates

A modified approach reported in EP0784622NWB1 involves starting with 2,6-diaminopyridine derivatives prefunctionalized with benzyl groups. For instance, ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is synthesized by cyclizing N-benzyl-2,6-diaminopyridine with diethyl ethoxymethylenemalonate, followed by chlorination at position 6 using POCl₃. This method avoids post-cyclization alkylation but requires stringent control over halogenation conditions.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : Key signals include aromatic protons at δ 7.29–7.37 (benzyl group), a singlet at δ 5.22 (OCH₂Ph), and a quartet at δ 4.29 (COOCH₂CH₃).

  • ESI-MS : Molecular ion peak at m/z 358.2 ([M+H]⁺), consistent with the molecular formula C₁₈H₁₅ClN₂O₃.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms ≥95% purity.

  • Melting Point : 209–211°C (decomposition).

Challenges and Optimization Strategies

Solvent Effects

Polar aprotic solvents like DMF improve alkylation rates but complicate purification. Ethanol/water mixtures offer a balance between reactivity and ease of isolation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted naphthyridines.

Scientific Research Applications

Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Structural and Functional Differences

  • Bromination at position 6 (CAS N/A, ) introduces steric bulk and electron-withdrawing effects, which may alter binding kinetics in enzyme inhibition.
  • Position 4 and 2 :

    • The 4-hydroxy-2-oxo motif is conserved across analogs, critical for hydrogen bonding with biological targets .
  • Ester Variations :

    • Ethyl esters are predominant, but methyl esters (e.g., methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate ) show reduced metabolic stability due to faster hydrolysis.

Physicochemical Properties

  • Melting Points : Higher melting points (e.g., >300°C for acid derivatives ) correlate with increased crystallinity due to hydrogen bonding.
  • Solubility : The benzyl group in the target compound reduces aqueous solubility compared to smaller substituents (e.g., methyl), necessitating formulation optimizations for drug delivery .

Biological Activity

Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS No. 179064-00-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H16N2O4
  • Molecular Weight : 324.33 g/mol
  • Structure : The compound features a naphthyridine core, which is known for various biological activities.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies show effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus25 µg/mL50 µg/mL
Escherichia coli50 µg/mL100 µg/mL
Streptococcus pyogenes25 µg/mL50 µg/mL
Klebsiella pneumoniae100 µg/mL>200 µg/mL

These results indicate a moderate to good antibacterial activity, particularly against Gram-positive bacteria compared to Gram-negative strains .

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects. In a study examining its impact on cancer cell lines, it was found to inhibit cell proliferation in various types of cancer cells, including breast and colon cancer cells. The proposed mechanism involves the inhibition of Class I PI3K enzymes, which are crucial in cancer cell signaling pathways.

Case Study : In vitro assays showed that treatment with this compound led to a significant reduction in cell viability in MCF-7 (breast cancer) and HT29 (colon cancer) cell lines at concentrations above 10 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cellular growth and proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells.
  • Modulation of Signaling Pathways : It has been shown to interfere with pathways that regulate apoptosis and cellular survival.

Research Findings

Recent studies have highlighted the compound's diverse biological activities:

  • Antimicrobial Studies : A comparative analysis indicated that ethyl 1-benzyl derivatives possess better activity against certain pathogens than standard antibiotics like ciprofloxacin .
  • Cytotoxicity Tests : The compound demonstrated dose-dependent cytotoxicity in various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Q & A

Q. What synthetic routes are most effective for preparing Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via a multi-step Gould–Jacobs reaction. Key steps include:

Cyclization : Refluxing ethoxy methylene malonate with 2-aminopyridine in diphenyl ether (250°C, 4 h) to form ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

N-Alkylation : Reacting the intermediate with benzyl chloride in DMF using NaH as a base (90°C, 24 h) .

Hydrolysis : Converting the ester to the carboxylic acid derivative with 10% NaOH .
Optimization Tips :

  • Use anhydrous DMF to minimize side reactions during alkylation.
  • Monitor reaction progress via TLC or HPLC to reduce over-alkylation by-products .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • 1H NMR : Identifies substitution patterns (e.g., benzyl protons at δ 5.2–5.4 ppm and naphthyridine aromatic protons at δ 8.0–9.1 ppm) .
  • FTIR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O–H) groups (~3200 cm⁻¹) .
  • HPLC : Newcrom R1 columns (C18, 5 µm) with methanol/water gradients (70:30 to 90:10) resolve impurities, ensuring >95% purity .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2 [M⁺]) validate the molecular formula .

Q. What preliminary assays are recommended to evaluate its antimicrobial activity?

Methodological Answer:

  • MIC Determination : Use broth microdilution against Gram-positive bacteria (e.g., S. aureus ATCC 25923) with ciprofloxacin as a positive control .
  • Topoisomerase Inhibition Assays : Gel electrophoresis to assess DNA supercoiling inhibition by bacterial gyrase .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .

Advanced Research Questions

Q. How can molecular docking elucidate its mechanism of action against bacterial targets?

Methodological Answer:

  • Target Selection : Use bacterial DNA gyrase (PDB: 1KZN) or topoisomerase IV (PDB: 3FV5) as docking templates .
  • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations. Key parameters:
    • Grid box centered on the ATP-binding pocket.
    • Lamarckian genetic algorithm for conformational sampling .
  • Validation : Compare docking scores (e.g., ∆G = −8.5 kcal/mol) with known inhibitors (e.g., ciprofloxacin, ∆G = −9.1 kcal/mol). Validate via site-directed mutagenesis of predicted binding residues .

Q. How should researchers resolve contradictions in reported antimicrobial activity data?

Methodological Answer:

  • Variable Control : Standardize bacterial strains (CLSI guidelines), compound purity (>95%), and solvent (DMSO ≤1% v/v) .
  • Mechanistic Replication : Repeat assays with isogenic mutants (e.g., gyrA mutants) to confirm target specificity .
  • Meta-Analysis : Compare logP values (e.g., 1.61) and MIC ranges (2–16 µg/mL) across studies to identify structure-activity trends .

Q. What chemical modifications enhance pharmacokinetic properties without compromising activity?

Methodological Answer:

  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid (4a/4b derivatives) to improve water solubility .
  • Amide Derivatives : React with cyclic amines (e.g., piperazine) under microwave irradiation (140°C, 2 h) to enhance membrane permeability .
  • In Silico ADMET : Use SwissADME to predict bioavailability (e.g., TPSA <90 Ų, logS >−4) and prioritize derivatives with optimal Lipinski parameters .

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